molecular formula C23H24BrN3O B3911596 (E)-1-(3-BROMO-4-METHOXYPHENYL)-N-{4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}METHANIMINE

(E)-1-(3-BROMO-4-METHOXYPHENYL)-N-{4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}METHANIMINE

Cat. No.: B3911596
M. Wt: 438.4 g/mol
InChI Key: STHGLAONPASUDS-PCLIKHOPSA-N
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Description

(E)-1-(3-BROMO-4-METHOXYPHENYL)-N-{4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}METHANIMINE is a complex organic compound that features a brominated methoxyphenyl group and a naphthalenylmethyl-substituted piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-BROMO-4-METHOXYPHENYL)-N-{4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}METHANIMINE typically involves a multi-step process. The initial step often includes the bromination of 4-methoxyphenyl compounds, followed by the formation of the imine linkage with the naphthalenylmethyl-substituted piperazine. The reaction conditions usually require a controlled environment with specific temperatures and solvents to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and imine formation reactions. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-BROMO-4-METHOXYPHENYL)-N-{4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}METHANIMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(3-BROMO-4-METHOXYPHENYL)-N-{4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}METHANIMINE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential pharmacological properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Industry

In industry, this compound could be used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for creating polymers, coatings, and other high-performance materials.

Mechanism of Action

The mechanism by which (E)-1-(3-BROMO-4-METHOXYPHENYL)-N-{4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}METHANIMINE exerts its effects involves its interaction with specific molecular targets. The brominated methoxyphenyl group and the naphthalenylmethyl-substituted piperazine moiety may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other brominated methoxyphenyl derivatives and naphthalenylmethyl-substituted piperazines. Examples are:

  • 1-(3-BROMO-4-METHOXYPHENYL)-N-METHYLPIPERAZINE
  • 1-(3-BROMO-4-METHOXYPHENYL)-N-(NAPHTHALEN-1-YL)METHANIMINE

Uniqueness

What sets (E)-1-(3-BROMO-4-METHOXYPHENYL)-N-{4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}METHANIMINE apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(E)-1-(3-bromo-4-methoxyphenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24BrN3O/c1-28-23-10-9-18(15-22(23)24)16-25-27-13-11-26(12-14-27)17-20-7-4-6-19-5-2-3-8-21(19)20/h2-10,15-16H,11-14,17H2,1H3/b25-16+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHGLAONPASUDS-PCLIKHOPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC4=CC=CC=C43)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=CC4=CC=CC=C43)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-1-(3-BROMO-4-METHOXYPHENYL)-N-{4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}METHANIMINE
Reactant of Route 2
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(E)-1-(3-BROMO-4-METHOXYPHENYL)-N-{4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}METHANIMINE
Reactant of Route 3
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(E)-1-(3-BROMO-4-METHOXYPHENYL)-N-{4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}METHANIMINE
Reactant of Route 4
Reactant of Route 4
(E)-1-(3-BROMO-4-METHOXYPHENYL)-N-{4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}METHANIMINE
Reactant of Route 5
Reactant of Route 5
(E)-1-(3-BROMO-4-METHOXYPHENYL)-N-{4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}METHANIMINE
Reactant of Route 6
(E)-1-(3-BROMO-4-METHOXYPHENYL)-N-{4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}METHANIMINE

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